(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, an amino group, and a butanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the subsequent addition of functional groups. Common synthetic routes may involve the use of starting materials such as amino acids and pyrrole derivatives. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted pyrrole compounds.
Scientific Research Applications
(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and amino acid-based molecules. Examples include:
- Pyrrole-2-carboxylic acid
- 2-amino-3-methylbutanoic acid
- 5-amino-4-methylidene-2,3-dihydropyrrole
Uniqueness
What sets (2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
869305-89-5 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-5(2)8(11(16)17)14-10(15)7-4-6(3)9(12)13-7/h5,7-8H,3-4H2,1-2H3,(H2,12,13)(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
InChI Key |
ZUBOMWJCMSHMTA-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CC(=C)C(=N1)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CC(=C)C(=N1)N |
Origin of Product |
United States |
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